molecular formula C8H16O3 B14562897 Acetic acid;hex-1-en-3-ol CAS No. 62247-45-4

Acetic acid;hex-1-en-3-ol

Cat. No.: B14562897
CAS No.: 62247-45-4
M. Wt: 160.21 g/mol
InChI Key: JBDJMRDUPDPDRW-UHFFFAOYSA-N
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Description

Acetic acid;hex-1-en-3-ol is an organic compound that combines the properties of both acetic acid and hex-1-en-3-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Hex-1-en-3-ol is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the third carbon. The combination of these two compounds results in a unique ester with distinct chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;hex-1-en-3-ol can be synthesized through an esterification reaction, where acetic acid reacts with hex-1-en-3-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

CH3COOH+C6H12OCH3COOC6H11OH+H2O\text{CH}_3\text{COOH} + \text{C}_6\text{H}_{12}\text{O} \rightarrow \text{CH}_3\text{COO}\text{C}_6\text{H}_{11}\text{OH} + \text{H}_2\text{O} CH3​COOH+C6​H12​O→CH3​COOC6​H11​OH+H2​O

This reaction is reversible and requires heating to drive it to completion .

Industrial Production Methods

In an industrial setting, the esterification process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid enhances the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hex-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol and acetic acid using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols and acetic acid

    Substitution: Formation of substituted esters

Scientific Research Applications

Acetic acid;hex-1-en-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;hex-1-en-3-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and hex-1-en-3-ol, which can then participate in further biochemical reactions. The hydroxyl group in hex-1-en-3-ol can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;hex-4-en-1-ol
  • Acetic acid;hex-1-en-3-ol ®
  • This compound (S)

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the double bond and the hydroxyl group in hex-1-en-3-ol influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

62247-45-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;hex-1-en-3-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4)

InChI Key

JBDJMRDUPDPDRW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)O.CC(=O)O

Origin of Product

United States

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